2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
Description
Contextual Significance within Cyclic Enones
Cyclic enones, as a class of compounds, are fundamental building blocks in organic chemistry, known for their participation in a wide array of chemical transformations. The reactivity of the α,β-unsaturated ketone moiety allows for various addition reactions, making them key intermediates in the construction of complex cyclic systems.
The presence of both a hydroxyl and a methyl group on the enone ring of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- distinguishes it from simpler cyclic enones like cyclohexenone. The hydroxyl group can act as a directing group or a nucleophile, influencing the regioselectivity and stereoselectivity of reactions. The methyl group, on the other hand, introduces steric hindrance and can affect the conformational preferences of the ring, thereby influencing its reactivity. This unique combination of functional groups allows for a nuanced control over its chemical behavior, setting it apart as a valuable and versatile synthetic intermediate.
Historical Perspective on its Discovery and Early Academic Studies
The academic exploration of substituted cyclohexenone derivatives dates back several decades, with early research focused on the development of synthetic methodologies for their preparation. A notable early report in the synthesis of this specific compound appeared in the Bulletin of the Chemical Society of Japan in 1975, which described a novel synthetic route to 2-hydroxy-3-methyl-2-cyclohexen-1-one. This early work laid the foundation for subsequent investigations into the reactivity and potential applications of this and related compounds.
Further historical context can be found in the patent literature. For instance, a 1976 United States Patent detailed a process for the production of 3-hydroxy-cyclohexene-2-ones. google.com This patent highlighted the utility of these compounds as intermediates in the production of a variety of commercially important chemicals, including cyclic amino acids and resins. These early studies were instrumental in establishing the fundamental chemistry and potential industrial relevance of this class of compounds.
Current Research Landscape and Emerging Academic Trends
In contemporary organic synthesis, 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and its derivatives continue to be subjects of academic inquiry, with a focus on their application as versatile building blocks in the total synthesis of natural products and the development of novel synthetic methodologies.
Recent research has demonstrated the utility of the cyclohexenone core in the construction of complex molecular architectures. For example, the synthesis of arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives showcases the reactivity of the active methylene (B1212753) group of the cyclohexanedione precursor, a close relative of the title compound. These derivatives have garnered interest due to their potential biological activities.
The broader class of cyclohexenones are recognized as key intermediates in the synthesis of a diverse range of natural products. elsevierpure.com The functional group handles present in 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- make it an attractive starting material for the stereoselective synthesis of complex targets. The ability to manipulate the hydroxyl group and the enone system allows for the introduction of new stereocenters and the construction of intricate ring systems.
Emerging trends in organic synthesis, such as the development of more efficient and environmentally friendly catalytic methods, are also being applied to the synthesis and transformation of cyclohexenone derivatives. The ongoing exploration of the reactivity of compounds like 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is expected to lead to the discovery of new synthetic strategies and the creation of novel molecules with interesting biological and material properties.
Structure
3D Structure
Properties
CAS No. |
32774-63-3 |
|---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
3-hydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h8H,2-4H2,1H3 |
InChI Key |
NHMJKYVPXYBHSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCCC1=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl and Its Derivatives
Regioselective and Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in modern organic synthesis. For 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl-, this involves the strategic formation of chiral centers to yield specific enantiomers or diastereomers.
Enantioselective Approaches
While specific enantioselective methods for 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- are not extensively detailed in dedicated studies, the principles of asymmetric synthesis can be applied through organocatalysis. Chiral bifunctional organocatalysts, such as those derived from binaphthyl scaffolds, have proven highly effective in promoting enantioselective Michael additions. nih.govsemanticscholar.org This type of reaction is one of the most fundamental methods for carbon-carbon bond formation. nih.gov
In a model approach, a chiral tertiary amine-thiourea or squaramide-based organocatalyst could be employed to facilitate the conjugate addition of a nucleophile to an appropriate Michael acceptor. The catalyst activates the nucleophile through hydrogen bonding while the tertiary amine moiety interacts with the acceptor, guiding the approach of the reactants to favor the formation of one enantiomer over the other. For instance, the highly enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinones to nitroalkenes has been achieved with excellent enantioselectivities (91–98% ee) using low loadings (1 mol %) of a binaphthyl-modified catalyst. nih.gov This strategy provides a framework for the potential asymmetric synthesis of precursors to chiral 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.
Diastereoselective Approaches
Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. Cascade reactions, particularly those involving Michael additions, are powerful tools for constructing complex cyclic systems with high diastereoselectivity.
A notable strategy is the cascade inter–intramolecular double Michael addition. For example, the reaction between curcumins (serving as active methylene (B1212753) donors) and arylidenemalonates can produce highly functionalized cyclohexanones. beilstein-journals.org This reaction, often catalyzed by aqueous potassium hydroxide (B78521) with a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB), proceeds with complete diastereoselectivity in many cases. The mechanism involves an initial intermolecular Michael addition of the curcumin (B1669340) enolate to the arylidenemalonate, followed by a diastereoselective 6-endo-trig intramolecular Michael addition to form the cyclohexanone (B45756) ring. beilstein-journals.org While applied to different substrates, this methodology demonstrates a robust pathway for creating multiple stereocenters with high control in a single operation, a principle applicable to the synthesis of complex derivatives of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.
Multicomponent Reaction Strategies Involving 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy.
Domino Knoevenagel/Michael Reactions
The domino Knoevenagel condensation followed by a Michael addition is a powerful sequence for the synthesis of complex molecules. This strategy has been effectively employed for the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, which are structurally related to the target compound. ias.ac.in
In this one-pot synthesis, an aromatic aldehyde reacts with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione (dimedone). The reaction is initiated by a Knoevenagel condensation between the aldehyde and one molecule of dimedone. The resulting intermediate then acts as a Michael acceptor for a second molecule of dimedone, leading to the final product. Various catalysts have been developed to promote this reaction efficiently and under environmentally friendly conditions. One such catalyst is silica-supported diphenic acid, a recyclable heterogeneous catalyst that facilitates the reaction in an ethanol-water mixture. ias.ac.in This method avoids harsh conditions and toxic solvents, providing good to excellent yields. ias.ac.in
Below is a table summarizing the synthesis of various derivatives using this method.
| Entry | Aldehyde (R) | Product | Time (h) | Yield (%) |
| 1 | C6H5 | 2,2'-phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 1.5 | 95 |
| 2 | 4-Cl-C6H4 | 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 2.0 | 96 |
| 3 | 4-Me-C6H4 | 2,2'-(4-methylphenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 1.5 | 92 |
| 4 | 4-NO2-C6H4 | 2,2'-(4-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 2.5 | 90 |
| 5 | 3-NO2-C6H4 | 2,2'-(3-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 2.5 | 94 |
| 6 | 4-MeO-C6H4 | 2,2'-(4-methoxyphenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 2.0 | 92 |
Data sourced from research on silica-diphenic acid catalyzed domino synthesis. ias.ac.in
Other Cascade and Tandem Reactions
Beyond the Knoevenagel/Michael sequence, other cascade reactions are instrumental in synthesizing cyclohexenone frameworks. Cascade reactions, by combining multiple transformations into a single operation, enhance synthetic efficiency and align with the principles of green chemistry. 20.210.105
Biocatalytic cascades represent a growing field where enzymes are used to perform multi-step transformations. For example, an in vitro enzymatic redox cascade has been used starting from 3-methylcyclohex-2-en-1-ol. researchgate.net This sequence can involve an alcohol dehydrogenase (ADH) for oxidation to the corresponding enone, followed by other enzymatic steps. Such biocatalytic approaches can offer exceptional selectivity under mild reaction conditions. researchgate.net
Another powerful approach involves a tandem acceptorless dehydrogenation- researchgate.netgoogle.com-hydride shift cascade. This methodology, catalyzed by an iridium(I) complex, can be used to synthesize substituted acyl-cyclohexenes from 1,5-diols. The reaction proceeds through an initial dehydrogenation of the diol, followed by an intramolecular cascade involving a researchgate.netgoogle.com-hydride shift and an aldol (B89426) condensation to form the cyclohexene (B86901) ring. acs.org
Catalytic Synthesis Approaches
Catalysis is central to the efficient synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and its analogues. Both acid and base catalysis can be employed to construct the core ring structure.
A patented process describes the production of substituted 3-hydroxy-cyclohexene-2-ones from cyanoethylated ketones. google.com This method involves the cyclization of the ketone precursor in a polar solvent, such as water or an alcohol, in the presence of a catalyst. When a strong mineral acid is used as the catalyst in water, the reaction yields 3-hydroxy-cyclohexene-2-ones. For instance, the process can be used to produce 2,6-dialkyl-3-hydroxy-cyclohexene-2-one. Alternatively, using a basic catalyst like potassium hydroxide in a solvent such as tert-butanol (B103910) can also effect the cyclization to form the desired hydroxy-cyclohexenone ring system. google.com This approach highlights a fundamental and adaptable catalytic method for accessing the core structure of the target compound.
Organocatalysis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in asymmetric synthesis, providing an alternative to traditional metal-based catalysts. In the context of synthesizing cyclohexenone frameworks, organocatalysts are instrumental in facilitating various bond-forming reactions with high enantioselectivity.
A notable application of organocatalysis is the enantioselective α-aminoxylation of ketones. For instance, the synthesis of chiral hydroxy-cyclohexenone building blocks can be achieved using proline as a catalyst. The reaction of a cyclohexanedione monoketal with nitrosobenzene, catalyzed by (S)-proline, yields an oxidation product that can be further transformed into (R)-4-hydroxycyclohex-2-enone with high enantiomeric excess (94% ee). researchgate.net This approach highlights the utility of organocatalysis in creating optically active precursors for more complex molecules. researchgate.net
Furthermore, cinchona alkaloid squaramide has been successfully employed as an organocatalyst in the enantioselective [4+2] cyclization between hydroxymaleimides and ortho-hydroxyphenyl para-quinone methides. rsc.org This reaction produces chiral hemiketals containing a chromane (B1220400) framework with excellent yields (up to 99%) and high stereoselectivity (up to >99% ee) under mild conditions. rsc.org These examples underscore the potential of organocatalysis to construct complex cyclic systems containing quaternary stereocenters, a common feature in many natural products and pharmaceuticals.
Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations that are often difficult or impossible to achieve by other means. mdpi.com For the synthesis of cyclohexenone derivatives, metal catalysts are employed in various reactions, including cross-coupling, dehydrogenation, and cyclization processes. organic-chemistry.org
Ruthenium complexes, for example, have been shown to catalyze the transformation of the related allylic alcohol, 3-methyl-2-cyclohexen-1-ol. researchgate.net Depending on the reaction medium (water, methanol, or a biphasic system), this substrate can be selectively converted into different products, including the corresponding ketone, 3-methylcyclohexanone (B152366), through isomerization, or oxidized to 3-methyl-2-cyclohexenone. researchgate.net
Palladium catalysis is widely used for the direct dehydrogenation of cyclohexanones to their corresponding enones using molecular oxygen as the oxidant. organic-chemistry.org Additionally, rhodium(I) catalysts can promote the [5 + 1] cycloaddition of vinylcyclopropanes and carbon monoxide to afford β,γ-cyclohexenones or α,β-cyclohexenones, depending on the reaction conditions. organic-chemistry.org Gold(I) complexes have also proven effective in the hydrative cyclization of 1,6-diynes to produce 3-methyl hex-2-enone derivatives in high yields. organic-chemistry.org These methods showcase the versatility of metal catalysts in constructing the cyclohexenone core from diverse starting materials. organic-chemistry.orgrsc.org
Table 1: Examples of Metal-Catalyzed Syntheses of Cyclohexenone Derivatives
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|
| [RuClCp(PTA)2] | Oxidation/Isomerization | 3-methyl-2-cyclohexen-1-ol | 3-methyl-2-cyclohexenone / 3-methylcyclohexanone | researchgate.net |
| Pd(DMSO)2(TFA)2 / O2 | Dehydrogenation | Cyclohexanones | Cyclohexenones | organic-chemistry.org |
| Cationic Rh(I) | [5 + 1] Cycloaddition | Vinylcyclopropanes + CO | Cyclohexenones | organic-chemistry.org |
| MeAuPPh3 | Hydrative Cyclization | 1,6-diynes | 3-methyl hex-2-enone derivatives | organic-chemistry.org |
Biocatalytic Syntheses
Biocatalysis leverages enzymes or whole-cell systems to perform chemical transformations, often with exceptional selectivity and under mild, environmentally benign conditions. researchgate.net This approach is increasingly being applied to the synthesis of α-hydroxy ketones and their derivatives, which are important intermediates in the pharmaceutical and chemical industries. researchgate.net
While traditional chemical routes to α-hydroxy ketones can suffer from harsh conditions, low yields, and poor enantioselectivity, biocatalytic methods can overcome these limitations. researchgate.net For the synthesis of derivatives of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, biocatalysts offer a green and efficient alternative. For example, Baker's yeast has been utilized as an effective and biodegradable whole-cell biocatalyst for the one-pot condensation reaction between aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione (dimedone) to produce arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives.
The use of enzymes, such as lipases, is another key biocatalytic strategy. The resolution of a polyfunctionalized cyclohexane (B81311), a precursor to 4-hydroxy-2-cyclohexenone, has been achieved with high efficiency through enantioselective acetylation catalyzed by Candida antarctica lipase (B570770) B. researchgate.net This enzymatic resolution allows for the straightforward and enantioselective synthesis of valuable chiral building blocks. researchgate.net
Green Chemistry Principles in the Synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. This involves minimizing waste, using less hazardous substances, employing renewable feedstocks, and designing energy-efficient processes. The synthesis of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and its derivatives has benefited significantly from the application of these principles, particularly through the use of alternative reaction media and advanced catalytic systems.
Solvent-Free and Aqueous Media Syntheses
One of the primary goals of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, structurally related to the target compound, has been successfully achieved in aqueous media. google.com Remarkably, the reaction between dimedone and various aromatic aldehydes can proceed in water at room temperature to produce excellent yields without the need for any catalyst. google.com
Solvent-free, or neat, reaction conditions represent another important green chemistry approach. A highly efficient and environmentally benign protocol for synthesizing quinolinone derivatives has been developed via a cascade Knoevenagel–Michael reaction under neat conditions, yielding the products in high yields without requiring complex work-up or purification steps. rsc.org Iron(III) amino triphenolate complexes have been used as catalysts for the reaction of cyclohexene oxide with carbon dioxide under solvent-free conditions, providing an atom-efficient route for CO2 conversion. researchgate.net
Catalysis for Enhanced Efficiency and Reduced Environmental Impact
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and lower energy consumption. The development of recyclable heterogeneous catalysts is particularly important for reducing environmental impact.
For the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, silica-supported diphenic acid has been employed as a recyclable heterogeneous catalyst. ias.ac.in This catalyst facilitates a one-pot Knoevenagel/Michael reaction and can be easily recovered by filtration and reused, thus minimizing waste. ias.ac.in
The efficiency of a green synthetic process can be quantified using various metrics. The synthesis of related bis(indolyl)methanes using a sulfonated graphitic carbon nitride (g-C3N4-SO3H) catalyst in an ethanol-water mixture demonstrates excellent green chemistry metrics. rsc.org These include a low E-factor (environmental factor), high atom economy (AE), low process mass intensity (PMI), and high reaction mass efficiency (RME), resulting in an "excellent" eco-score. rsc.org Such analyses are crucial for evaluating and comparing the environmental performance of different synthetic routes.
Table 2: Green Chemistry Metrics for the Synthesis of Bis(indolyl)methanes using a g-C3N4-SO3H Catalyst
| Metric | Value | Interpretation | Reference |
|---|---|---|---|
| Environment-factor (E-factor) | 0.05 - 0.07 | Very low waste generated per unit of product. | rsc.org |
| Atom Economy (AE) | 96.21% - 96.40% | High efficiency in converting reactant atoms to product. | rsc.org |
| Process Mass Intensity (PMI) | 1.06 - 1.08 | Low total mass input relative to the mass of the product. | rsc.org |
| Reaction Mass Efficiency (RME) | 92.67% - 94.79% | High percentage of reactant mass ending up in the product. | rsc.org |
| Eco-Score | 80.1 - 83.2 | Classified as an "excellent" green synthesis. | rsc.org |
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl
Electrophilic and Nucleophilic Reactivity Profiles
The electronic structure of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- is characterized by a conjugated system involving the carbonyl group and the double bond. This conjugation results in a polarization of electron density, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the enolizable nature of the β-hydroxy ketone system can also allow for nucleophilic character at the α-carbon.
Conjugate Addition Reactions (Michael Additions)
Conjugate addition, or Michael addition, is a hallmark reaction of α,β-unsaturated carbonyl compounds. In the case of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, the electrophilic β-carbon readily accepts a wide range of soft nucleophiles. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the 1,4-adduct.
The presence of the 3-hydroxy group can influence the reactivity. It can act as a proton source for the enolate intermediate or participate in hydrogen bonding with the incoming nucleophile or catalyst, potentially affecting the stereochemical outcome of the reaction.
Common nucleophiles that can participate in Michael additions with this substrate include:
Enolates: Stabilized carbanions derived from active methylene (B1212753) compounds such as malonic esters, β-ketoesters, and cyanoacetates.
Organocuprates (Gilman reagents): These are soft organometallic nucleophiles that selectively perform 1,4-addition over 1,2-addition to the carbonyl group.
Amines and Thiols: These heteroatomic nucleophiles readily add to the β-position.
An analogous reaction is the domino Knoevenagel/Michael reaction of 5,5-dimethyl-1,3-cyclohexanedione (dimedone) with aromatic aldehydes. This reaction proceeds via an initial Knoevenagel condensation to form an α,β-unsaturated dicarbonyl compound, which then undergoes an intramolecular Michael addition. ias.ac.in
Table 1: Examples of Michael Donors for Conjugate Addition
| Nucleophile (Michael Donor) | Product Type after Addition to Cyclohexenone Core |
|---|---|
| Diethyl malonate | Diethyl 2-(3-oxocyclohexyl)malonate derivative |
| Lithium dimethylcuprate | 3,3-Dimethylcyclohexanone |
| Pyrrolidine (as an enamine) | 3-(Pyrrolidin-1-yl)cyclohexanone |
| Thiophenol | 3-(Phenylthio)cyclohexanone |
Diels-Alder Cycloadditions
The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- can act as a dienophile due to its electron-deficient double bond, which is activated by the adjacent electron-withdrawing carbonyl group. The reaction involves the concerted interaction of the dienophile's π system with that of a conjugated diene.
The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by well-established principles. The "endo rule" often dictates the stereochemical outcome, and the substitution pattern on both the diene and dienophile controls the regioselectivity. The presence of the hydroxyl and methyl groups on the dienophile can introduce steric and electronic biases, influencing the facial selectivity of the diene's approach.
While specific examples of Diels-Alder reactions with 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- are not extensively documented in readily available literature, its reactivity can be inferred from the behavior of similar cyclic enones. The reaction rate and yield would be expected to be enhanced with electron-rich dienes.
Table 2: Representative Dienes for Diels-Alder Reactions with Cyclohexenone Dienophiles
| Diene | Expected Adduct Type |
|---|---|
| 1,3-Butadiene | Substituted bicyclo[2.2.2]octenone |
| 2,3-Dimethyl-1,3-butadiene | Dimethyl-substituted bicyclo[2.2.2]octenone |
| Danishefsky's diene | Functionalized bicyclo[2.2.2]octenone |
| Cyclopentadiene | Tricyclic adduct |
Other Addition Reactions
For instance, the reaction of cyclic 1,3-diones (which exist in tautomeric equilibrium with the β-hydroxy enone form) with aldehydes and active methylene compounds like malononitrile (B47326) can lead to the formation of complex heterocyclic systems such as chromene derivatives. bac-lac.gc.caresearchgate.netresearcher.lifeekb.eg The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form an α,β-unsaturated product. sigmaaldrich.comwikipedia.org
Redox Chemistry and Electrochemical Behavior
The presence of both a reducible α,β-unsaturated ketone system and an oxidizable secondary hydroxyl group makes the redox chemistry of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- particularly interesting.
Electrochemical Reduction Mechanisms and Hydrodimerization
The electrochemical reduction of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is expected to proceed through one-electron transfer steps. Studies on the closely related tautomer, 2-methyl-1,3-cyclohexanedione, have been carried out to synthesize 3-hydroxy-2-methyl cyclohexanone (B45756). ijirset.com The electrochemical reduction of α,β-unsaturated ketones is strongly dependent on the pH of the medium.
In acidic media, the reduction often leads to the formation of pinacols through the dimerization of radical intermediates. In basic media, the corresponding saturated alcohol is typically formed. ijirset.com For 2-methyl-1,3-cyclohexanedione, galvanostatic reduction at a stainless steel electrode in a basic medium (pH 9.0) has been shown to produce 3-hydroxy-2-methyl cyclohexanone in high yield (88.8%). ijirset.com
The proposed mechanism involves the following steps:
Protonation: In acidic or neutral solutions, the carbonyl oxygen can be protonated.
Electron Transfer: A one-electron transfer to the carbonyl carbon (or the β-carbon in the conjugated system) forms a radical intermediate.
Dimerization: Two radical intermediates can couple to form a hydrodimer (pinacol).
Further Reduction: Alternatively, the radical can accept a second electron and a proton to form the corresponding saturated alcohol.
Cyclic voltammetry studies of 2-methylcyclohexane-1,3-dione (B75653) have been recorded at various pH levels to determine the optimal conditions for its reduction. ijirset.com
Oxidation Mechanisms
The oxidation of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- can occur at either the secondary hydroxyl group or the allylic carbon atoms. The outcome of the oxidation is highly dependent on the oxidizing agent employed. schoolbag.infoyoutube.comlibretexts.orgtcichemicals.com
Oxidation of the Secondary Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, which would result in the formation of 2-methyl-1,3-cyclohexanedione. Common oxidizing agents for this transformation include:
Chromium-based reagents: Such as Jones reagent (CrO₃/H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). libretexts.org
Dess-Martin periodinane (DMP): A mild and selective oxidizing agent. harvard.edu
Swern oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. harvard.edu
Oxidation of the Allylic Position: The allylic C-H bonds are also susceptible to oxidation, which can lead to the introduction of a hydroxyl or carbonyl group at the C4 or C6 position. Reagents like selenium dioxide (SeO₂) are known to effect allylic oxidation.
Oxidative Cleavage: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or ozone (O₃), can lead to the oxidative cleavage of the double bond, resulting in the formation of dicarboxylic acids. libretexts.org The oxidation of cyclohexene (B86901) with molecular oxygen, catalyzed by a cobalt l-glutamic acid complex, has been shown to produce 2-cyclohexene-1-one, 2-cyclohexene-1-ol, and cyclohexene oxide, proceeding through a radical-chain mechanism. rsc.org Furthermore, the oxidation of cyclohexanone and cyclohexanol (B46403) with hydrogen peroxide catalyzed by Dawson-type polyoxometalates can lead to ring-opening and the formation of adipic, levulinic, and 6-hydroxyhexanoic acids. researchgate.net
The specific reaction pathway and product distribution will depend on the chosen oxidant, reaction conditions (temperature, solvent, pH), and the relative reactivity of the different functional groups within the molecule.
Rearrangement Reactions and Superelectrophilic Transformations
The structure of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- and its derivatives is prone to various molecular rearrangements, often proceeding through highly reactive cationic intermediates. These transformations are fundamental in synthesizing novel molecular scaffolds.
One of the most relevant rearrangements for structurally similar compounds is the Dienone-Phenol Rearrangement . This is an acid-catalyzed process where a cyclohexadienone rearranges to form a more stable, substituted phenol (B47542). slideshare.netwikipedia.orgpw.live For this to occur with the title compound, prior modification, such as oxidation or dehydration to a dienone structure, would be necessary. The mechanism typically involves the protonation of the carbonyl oxygen by an acid (e.g., H₂SO₄ in acetic anhydride), which generates a carbocation. pw.live This is followed by a slideshare.netwikipedia.org-shift of one of the alkyl groups. slideshare.netwikipedia.org The driving force for this rearrangement is the formation of a stable aromatic phenol ring. pw.live The migratory aptitude of different groups is a key factor in determining the final product.
Table 1: Migratory Aptitude in Dienone-Phenol Rearrangements
| Migrating Group | Relative Aptitude |
|---|---|
| Tertiary Alkyl | Highest |
| Secondary Alkyl, Phenyl | High |
| Primary Alkyl | Moderate |
| Methyl | Lowest |
This table illustrates the general order of preference for group migration during such rearrangements.
The formation of carbocation intermediates, particularly under strongly acidic conditions, can lead to superelectrophilic transformations . These intermediates are highly reactive electrophiles that can participate in further reactions. The stability of the carbocation is crucial; tertiary carbocations are significantly more stable than secondary ones, which influences the likelihood and pathway of rearrangements like 1,2-hydride or 1,2-methyl shifts. masterorganicchemistry.comwikipedia.org
Another significant rearrangement applicable to derivatives of this compound is the Favorskii Rearrangement . This reaction involves the base-catalyzed rearrangement of α-halo ketones to form carboxylic acid derivatives, often resulting in ring contraction for cyclic substrates. wikipedia.orgnrochemistry.comddugu.ac.in A halogenated derivative of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- could undergo this reaction. The mechanism is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate after a base abstracts an α-proton. wikipedia.orgnumberanalytics.com The subsequent nucleophilic attack by a base (like a hydroxide (B78521) or alkoxide) on the cyclopropanone carbonyl group leads to the opening of the strained three-membered ring to yield a more stable carbanion, ultimately forming the carboxylic acid or ester product. wikipedia.orgddugu.ac.in
Enzymatic Transformations and Biotransformation Pathways
Enzymes offer a powerful and highly selective means of transforming complex organic molecules like 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. Microbial biotransformation can effect a variety of chemical alterations, including oxidations, reductions, and hydrolyses, often with high stereo- and regioselectivity. medcraveonline.com
A key enzymatic reaction for cyclic ketones is the Baeyer-Villiger Oxidation , catalyzed by Baeyer-Villiger monooxygenases (BVMOs). wikipedia.org These enzymes utilize a flavin adenine (B156593) dinucleotide (FAD) cofactor and molecular oxygen to insert an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.org For instance, cyclohexanone oxygenase has a broad substrate specificity for cyclic ketones and can catalyze the lactonization of substituted cyclohexanones like 2-methylcyclohexanone (B44802). harvard.edu The biotransformation of 2-methylcyclohexanone using various fungal strains has been shown to yield the corresponding lactone via a Baeyer-Villiger oxidation. nih.gov It is plausible that 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- could serve as a substrate for a BVMO, leading to the formation of a seven-membered lactone.
Other enzymes, such as Old Yellow Enzymes (OYEs) or enoate reductases, are known to catalyze the asymmetric reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. nih.gov This would convert 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- into 3-hydroxy-2-methylcyclohexan-1-one. Furthermore, alcohol dehydrogenases (ADHs) could oxidize the secondary hydroxyl group to a carbonyl, yielding 2-methylcyclohexane-1,3-dione, or alternatively, carbonyl reductases (CREDs) could reduce the existing ketone group. qub.ac.uk
These enzymes can be used in multi-step biocatalytic cascades. For example, a sequential cascade involving an alcohol dehydrogenase, an enoate reductase, and a Baeyer-Villiger monooxygenase has been demonstrated for the transformation of substituted cyclohexenols into chiral lactones. nih.govresearchgate.net
Table 2: Potential Enzymatic Transformations of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
| Enzyme Class | Potential Reaction | Product Type |
|---|---|---|
| Baeyer-Villiger Monooxygenase (BVMO) | Oxygen insertion adjacent to the carbonyl | Lactone |
| Enoate Reductase (ERED / OYE) | Reduction of the C=C double bond | Saturated Ketone |
| Alcohol Dehydrogenase (ADH) | Oxidation of the hydroxyl group | Diketone |
Acid-Catalyzed and Base-Catalyzed Reactions
The reactivity of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is significantly influenced by the presence of acids or bases, which can catalyze a variety of transformations.
Under acidic conditions, the dehydration of the tertiary alcohol is a common reaction. Protonation of the hydroxyl group by a strong acid (e.g., H₃PO₄ or H₂SO₄) converts it into a good leaving group (water). youtube.comyoutube.com Departure of the water molecule generates a carbocation intermediate. This intermediate can then lose a proton from an adjacent carbon to form a more conjugated dienone, 2-methylcyclohexa-2,5-dien-1-one. The formation of the carbocation can also initiate skeletal rearrangements, such as 1,2-hydride or 1,2-methyl shifts, to form a more stable carbocation before elimination occurs, leading to a mixture of isomeric products. youtube.comyoutube.com As previously mentioned, acid catalysis is also the key step in initiating the Dienone-Phenol rearrangement in related cyclohexadienone structures. wikipedia.orgpw.live
In the presence of a base, the most acidic proton is the one on the hydroxyl group. However, a sufficiently strong base can also abstract a proton from the C-4 or C-6 position (alpha to the carbonyl group), generating an enolate ion. This enolate is a key intermediate in various base-catalyzed reactions. For instance, it can participate in aldol-type condensation reactions or Michael additions if a suitable electrophile is present. The formation of 3-hydroxy-cyclohexene-2-ones can be achieved through base-catalyzed intramolecular cyclization of cyanoethylated ketones. google.com If the compound is first converted to an α-halo ketone, it can undergo the base-catalyzed Favorskii rearrangement as described earlier. wikipedia.org
Structural Modifications and Derivatization Strategies of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl
Synthesis of Substituted 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- Analogues
The synthesis of analogues of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- often involves classical organic reactions tailored to introduce specific substituents onto the cyclohexenone core. A prominent method for creating a class of these analogues is through a domino Knoevenagel/Michael reaction. ias.ac.in This approach has been successfully employed for the synthesis of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. The reaction proceeds by combining various aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione (Dimedone), a closely related precursor. ias.ac.in The use of catalysts, such as silica-supported diphenic acid, has been shown to facilitate this one-pot synthesis efficiently under mild conditions. ias.ac.in
Another established pathway for producing substituted cyclohexenones is the Hagemann ester route. rsc.org Furthermore, novel synthetic strategies have been developed, including the alkylation of the N,N-diethylaminoethyl ether of 1-hydroxy-5-methylcyclohexa-1,5-diene to yield C-2 substituted 3-methylcyclohex-2-enones. rsc.org Patent literature also describes processes for producing substituted 3-hydroxy-cyclohexene-2-ones by reacting a cyanoethylated ketone in a polar solvent. google.com These methods provide access to a variety of analogues substituted at different positions of the core ring structure. rsc.orggoogle.com
The table below summarizes the synthesis of several 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives, showcasing the variety of substitutions achievable on the aryl moiety. ias.ac.in
| Entry | Aromatic Aldehyde | Resulting Derivative | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|
| 1 | Benzaldehyde | 2,2'-phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 95 | 190-192 |
| 2 | 4-Chlorobenzaldehyde | 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 96 | 154-156 |
| 3 | 4-Methylbenzaldehyde | 2,2'-(4-methylphenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 92 | 218-220 |
| 4 | 3-Nitrobenzaldehyde | 2,2'-(3-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 94 | 210-212 |
| 5 | 4-Nitrobenzaldehyde | 2,2'-(4-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | 95 | 222-224 |
Formation of Polycyclic and Heterocyclic Systems from 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
The 2-cyclohexen-1-one scaffold serves as a versatile building block for the construction of more complex molecular architectures, including polycyclic and heterocyclic systems. The derivatives formed from the Knoevenagel/Michael reaction, such as the 2,2'-arylmethylenebis(3-hydroxy-2-cyclohexen-1-one) compounds, are key intermediates for further cyclization. ias.ac.in Although some synthetic methods are designed to stop after the initial condensation and addition, these intermediates possess the potential to undergo subsequent intramolecular reactions to form heterocyclic structures. ias.ac.in For instance, these bis-adducts can be cyclized to form xanthene derivatives, which are oxygen-containing heterocyclic systems.
Furthermore, simpler related compounds like 3-Methyl-2-cyclohexen-1-one (B144701) are utilized as starting materials in the total synthesis of complex natural products. chemicalbook.com A notable example is its use in the synthesis of 19-nor-1α, 25-dihydroxyvitamin D(3) derivatives. chemicalbook.comfishersci.com This synthesis demonstrates the utility of the cyclohexenone core in constructing intricate polycyclic frameworks characteristic of vitamin D and its analogues. The inherent reactivity of the enone system allows for strategic bond formations necessary to build fused ring systems. chemicalbook.com
Structure-Reactivity Relationship Studies of Derivatives
Understanding the relationship between the structure of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- derivatives and their chemical reactivity is crucial for predicting their behavior and designing new molecules with specific properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate these relationships in arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) derivatives. researchgate.net
These computational studies allow for the calculation of global chemical reactivity indices, which provide insight into the stability and reactivity of the molecules. researchgate.net One such descriptor is chemical hardness (η), which is associated with the molecule's resistance to deformation or change in its electron distribution. A higher value of chemical hardness generally indicates greater stability. researchgate.net By calculating these indices for a series of derivatives with different substituents on the aryl ring, a quantitative structure-reactivity relationship can be established. For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties and thus the reactivity of the entire molecule. researchgate.net
The following table presents calculated chemical hardness values for a selection of derivatives, illustrating the influence of the substituent on molecular stability. researchgate.net
| Derivative Substituent (on aryl ring) | Calculated Chemical Hardness (η) |
|---|---|
| -H (Hydrogen) | 1.692 |
| -Cl (Chloro) | 1.751 |
| -F (Fluoro) | 1.713 |
| -NO2 (Nitro) | 1.991 |
| -OCH3 (Methoxy) | 1.635 |
Advanced Spectroscopic and Analytical Characterization Techniques for 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.
1D NMR (¹H, ¹³C)
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental information about the chemical environment of each proton and carbon atom within the molecule.
In the ¹H NMR spectrum of the related compound, 3-methyl-2-cyclohexen-1-one (B144701), distinct signals are observed that can be correlated to the protons in 3-hydroxy-2-methyl-2-cyclohexen-1-one with expected variations due to the presence of the hydroxyl group. For 3-methyl-2-cyclohexen-1-one, the olefinic proton typically appears as a singlet around δ 5.86 ppm. The methylene (B1212753) protons of the cyclohexene (B86901) ring resonate as multiplets between δ 2.00 and 2.33 ppm, while the methyl protons give rise to a singlet at approximately δ 1.97 ppm. For 3-hydroxy-2-methyl-2-cyclohexen-1-one, the presence of the hydroxyl group at C-3 would lead to the absence of the olefinic proton signal and would influence the chemical shifts of the neighboring protons. The hydroxyl proton itself would appear as a broad singlet, the position of which is dependent on concentration and solvent.
The ¹³C NMR spectrum provides information on the carbon skeleton. For 3-methyl-2-cyclohexen-1-one, the carbonyl carbon (C=O) is typically observed downfield around δ 199.5 ppm. The olefinic carbons appear at approximately δ 127.1 and δ 161.4 ppm. The methylene carbons of the ring are found in the upfield region at roughly δ 22.5, 30.8, and 37.3 ppm, and the methyl carbon gives a signal around δ 24.3 ppm. In 3-hydroxy-2-methyl-2-cyclohexen-1-one, the chemical shift of the C-3 carbon would be significantly shifted due to the attached hydroxyl group, and the C-2 carbon would also be affected.
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| C=O | 199.5 |
| =C-CH₃ | 161.4 |
| =CH | 127.1 |
| -CH₂- (α to C=O) | 37.3 |
| -CH₂- | 30.8 |
| -CH₂- | 22.5 |
| -CH₃ | 24.3 |
2D NMR (HSQC, HMBC, H2BC)
Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning which proton signal corresponds to which carbon signal.
H2BC (Heteronuclear 2-Bond Correlation): This specialized experiment is designed to selectively show correlations between protons and carbons that are two bonds apart. This can be particularly useful in distinguishing between two- and three-bond correlations in a crowded HMBC spectrum, providing more precise connectivity information.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
The molecular formula of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- is C₇H₁₀O₂, which corresponds to a monoisotopic mass of 126.0681 g/mol .
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used for the analysis of volatile and semi-volatile compounds. For 3-hydroxy-2-methyl-2-cyclohexen-1-one, GC-MS analysis would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum.
The electron ionization (EI) mass spectrum of the related compound, 3-methyl-2-cyclohexen-1-one, shows a prominent molecular ion peak (M⁺) at m/z 110. nih.gov The fragmentation pattern is a characteristic fingerprint of the molecule. Key fragments for 3-methyl-2-cyclohexen-1-one include ions at m/z 82, resulting from the loss of a CO molecule, and m/z 67, corresponding to the loss of a propyl group. nih.gov
For 3-hydroxy-2-methyl-2-cyclohexen-1-one, the mass spectrum would be expected to show a molecular ion peak at m/z 126. The fragmentation pattern would likely involve the loss of water (H₂O) from the molecular ion to give a fragment at m/z 108, a common fragmentation pathway for alcohols. Other significant fragments would arise from the cleavage of the cyclohexenone ring.
| m/z | Possible Fragment Ion | Plausible Neutral Loss |
|---|---|---|
| 126 | [C₇H₁₀O₂]⁺ | - |
| 111 | [C₆H₇O₂]⁺ | •CH₃ |
| 108 | [C₇H₈O]⁺ | H₂O |
| 98 | [C₆H₁₀O]⁺ | CO |
| 83 | [C₅H₇O]⁺ | CO, •CH₃ |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Hydrogen Bonding Studies
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
The IR spectrum of 3-hydroxy-2-methyl-2-cyclohexen-1-one would be characterized by several key absorption bands. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with the broadening suggesting the presence of hydrogen bonding. A strong, sharp absorption band around 1650-1680 cm⁻¹ would correspond to the C=O stretching vibration of the α,β-unsaturated ketone. The C=C stretching vibration of the alkene would appear in the 1600-1650 cm⁻¹ region. C-H stretching vibrations for the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ range.
Raman spectroscopy, which relies on the inelastic scattering of light, would provide complementary information. The C=C double bond, being more polarizable, would typically show a strong Raman signal. The C=O bond would also be Raman active. Raman spectroscopy can be particularly useful for studying the molecule in aqueous solutions, where the strong IR absorption of water can obscure certain regions of the spectrum.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | Strong, Broad |
| C-H (sp³) | Stretching | 2850-3000 | Medium |
| C=O | Stretching | 1650-1680 | Strong |
| C=C | Stretching | 1600-1650 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.
The UV-Vis spectrum of 3-hydroxy-2-methyl-2-cyclohexen-1-one is expected to show characteristic absorption bands arising from its α,β-unsaturated ketone chromophore. There are typically two main electronic transitions for such systems: a π → π* transition and an n → π* transition.
The π → π* transition is generally strong (high molar absorptivity, ε) and occurs at a shorter wavelength. For cyclohexenone, this transition is observed at approximately 225 nm. researchgate.net The n → π* transition is weaker (low molar absorptivity) and occurs at a longer wavelength, typically in the range of 310-330 nm for cyclohexenone. researchgate.net The presence of the methyl and hydroxyl substituents on the double bond in 3-hydroxy-2-methyl-2-cyclohexen-1-one is expected to cause a bathochromic (red) shift in the π → π* absorption maximum, moving it to a longer wavelength. The exact position of the absorption maxima can be influenced by the solvent used for the measurement.
| Electronic Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) |
|---|---|---|
| π → π | ~230-250 | High |
| n → π | ~310-340 | Low |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, this technique provides unambiguous proof of its molecular structure, including bond lengths, bond angles, and stereochemistry. The crystal structure of 3-hydroxy-2-methyl-2-cyclohexen-1-one has been determined, and its crystallographic data are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 153328.
The study reveals the compound's solid-state conformation, showing the interplay of its functional groups. The cyclohexene ring adopts a conformation that minimizes steric strain, while the hydroxyl and ketone groups are positioned in a way that can facilitate intermolecular interactions, such as hydrogen bonding, within the crystal lattice. This detailed structural information is invaluable for understanding its chemical reactivity and physical properties.
| Parameter | Value |
|---|---|
| CCDC Number | 153328 |
| Empirical Formula | C₇H₁₀O₂ |
| Formula Weight | 126.15 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(2) Å, b = 10.987(3) Å, c = 7.215(2) Å α = 90°, β = 109.45(2)°, γ = 90° |
| Volume | 631.5(3) ų |
| Z | 4 |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are essential for the isolation, purification, and quantitative analysis of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- from complex mixtures, such as reaction products or natural extracts. Both HPLC and GC are powerful techniques widely applied for this purpose.
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds. For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
While a specific, standardized HPLC method for 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- is not universally established, typical conditions can be inferred from methods used for similar hydroxycyclohexenone derivatives. These methods often employ a C18 column and a mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the enone chromophore exhibits significant absorbance in the UV region.
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Water and Acetonitrile/Methanol |
| Detector | UV-Vis at an appropriate wavelength (e.g., 220-280 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. Due to the presence of a polar hydroxyl group, derivatization is sometimes employed to improve peak shape and thermal stability, although it can also be analyzed directly.
A common approach involves using a non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane-based stationary phase (e.g., DB-5ms or HP-5ms). The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to ensure the elution of a wide range of compounds. The injector and detector temperatures are set high enough to ensure efficient vaporization and prevent condensation.
| Parameter | Typical Condition |
|---|---|
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Computational Chemistry and Theoretical Studies on 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl-. This compound exists as the more stable enol tautomer of 2-methylcyclohexane-1,3-dione (B75653). Computational studies on analogous 2-acylcycloalkane-1,3-diones confirm that the endocyclic enol form, featuring a strong intramolecular hydrogen bond, is significantly more stable than the triketo or other enol isomers. researchgate.netresearchgate.net
The electronic properties and reactivity sites can be analyzed through Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps. researchgate.net
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich enol-ketone moiety, while the LUMO would be centered on the conjugated system, indicating its susceptibility to nucleophilic and electrophilic attacks, respectively.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the hydroxyl proton. This mapping identifies the carbonyl oxygen as a site for electrophilic attack and the acidic hydroxyl proton as a site for nucleophilic interaction or deprotonation.
| Calculated Property | Significance | Predicted Finding for 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- |
|---|---|---|
| Tautomeric Stability | Determines the dominant structural isomer. | The enol tautomer is significantly more stable than the dione (B5365651) form due to conjugation and intramolecular H-bonding. researchgate.net |
| HOMO Energy | Indicates electron-donating ability. | Localized on the π-system of the enolate. |
| LUMO Energy | Indicates electron-accepting ability. | Localized on the α,β-unsaturated ketone system. |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | A moderate gap is expected, characteristic of a reactive organic molecule. researchgate.net |
| MEP Negative Region | Identifies sites for electrophilic attack. | Strongest negative potential located on the carbonyl oxygen atom. researchgate.net |
| MEP Positive Region | Identifies sites for nucleophilic attack. | Positive potential located on the acidic hydroxyl hydrogen. researchgate.net |
Molecular Modeling and Conformational Analysis
The conformational flexibility of the six-membered ring in 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- can be explored using molecular mechanics and DFT calculations. The presence of the C2=C3 double bond imposes significant constraints on the ring, forcing the atoms C1, C2, C3, and C4 to be nearly coplanar. The remaining atoms, C5 and C6, can adopt different positions, leading to various ring conformations such as a half-chair or sofa.
Molecular modeling studies on related bis(3-hydroxy-2-cyclohexene-1-one) derivatives have demonstrated that conformational exchanges can occur through movements of the saturated portion of the ring. scielo.brresearchgate.net For the monomeric 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, computational analysis would involve a potential energy surface scan to identify the most stable conformers and the energy barriers between them. The results would likely confirm that a half-chair conformation, which minimizes steric strain while preserving the planar hydrogen-bonded enone system, is the global energy minimum.
| Conformational Feature | Computational Method | Predicted Outcome |
|---|---|---|
| Ring Pucker | DFT Geometry Optimization, PES Scan | Half-chair or sofa conformation is most likely. |
| Intramolecular Hydrogen Bond | DFT, Atoms in Molecules (AIM) | A strong O-H···O=C bond significantly stabilizes the planar enone fragment. |
| Substituent Orientation | DFT Geometry Optimization | The C2-methyl group is part of the planar system; hydrogens on C4, C5, C6 occupy pseudo-axial/equatorial positions. |
| Conformational Energy Barriers | Transition State Search (e.g., QST2/3) | Low to moderate energy barriers are expected for interconversion between ring conformers. researchgate.net |
Prediction of Spectroscopic Properties
Computational chemistry is a reliable tool for predicting and interpreting the spectroscopic properties of molecules, including IR and NMR spectra. DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately compute vibrational frequencies and NMR chemical shifts. researchgate.net
Vibrational Spectra (IR): Theoretical frequency calculations can predict the positions and intensities of infrared absorption bands. For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, key predicted vibrations would include a strong C=O stretching frequency, C=C stretching, and a broad O-H stretching band at a lower wavenumber due to the strong intramolecular hydrogen bonding. Comparing calculated spectra with experimental data helps in the definitive assignment of vibrational modes. researchgate.net
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. Calculations on the optimized geometry of the molecule would predict a significantly downfield chemical shift for the hydroxyl proton (typically >10 ppm) due to its involvement in the strong hydrogen bond, a characteristic feature confirmed in similar structures. The chemical shifts for the vinylic, methyl, and methylene (B1212753) carbons and protons can also be calculated and compared with experimental values to confirm the molecular structure. researchgate.net
| Spectroscopic Data | Predicted Key Feature | Computational Method |
|---|---|---|
| IR: ν(O-H) stretch | Broad band, ~3000-3400 cm⁻¹ (lowered by H-bonding) | DFT Frequency Calculation |
| IR: ν(C=O) stretch | Strong band, ~1600-1650 cm⁻¹ (lowered by conjugation and H-bonding) | DFT Frequency Calculation |
| IR: ν(C=C) stretch | Medium band, ~1550-1600 cm⁻¹ | DFT Frequency Calculation |
| ¹H NMR: δ(OH) | Very downfield signal (>10 ppm) | GIAO-DFT |
| ¹³C NMR: δ(C=O) | ~190-200 ppm | GIAO-DFT |
| ¹³C NMR: δ(C2=C3) | C2: ~110-120 ppm; C3: ~170-180 ppm | GIAO-DFT |
Reaction Pathway and Transition State Analysis
Theoretical methods are crucial for mapping the potential energy surfaces of chemical reactions, allowing for the determination of mechanisms, activation energies, and rate constants. For 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, computational studies can explore various reactions, such as oxidation, reduction, or electrophilic addition.
For instance, the reaction with hydroxyl (•OH) radicals, an important atmospheric oxidation process, can be modeled. researchgate.net DFT calculations can be used to investigate different reaction pathways, such as H-atom abstraction from the methyl group, the hydroxyl group, or the methylene groups, as well as •OH addition to the C=C double bond. nih.govnih.gov
The process involves:
Geometry Optimization: Calculating the optimized structures of the reactants, intermediates, transition states, and products.
Transition State (TS) Search: Locating the first-order saddle point on the potential energy surface that connects reactants to products. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) are used for this.
Frequency Analysis: Verifying that the reactant/product structures have zero imaginary frequencies and the TS has exactly one imaginary frequency corresponding to the reaction coordinate.
Energy Calculation: Determining the activation energy (barrier height) from the energy difference between the transition state and the reactants.
Such studies can reveal the most favorable reaction channel. For example, in a reaction with •OH radicals, calculations might show that H-atom abstraction from the C2-methyl group or addition to the double bond has the lowest activation barrier, indicating these are the most likely initial steps of oxidation. researchgate.net
| Reaction Type | Computational Objective | Predicted Outcome |
|---|---|---|
| Radical Abstraction (e.g., with •OH) | Calculate activation barriers for H-abstraction from different sites (CH₃, OH, CH₂). researchgate.net | Abstraction from the allylic CH₂ or methyl group may be kinetically favored. |
| Radical Addition (e.g., with •OH) | Determine regioselectivity and activation energy for addition to C2 or C3. nih.gov | Addition to the less substituted C2 position might be the preferred pathway. |
| Isomerization | Calculate energy barriers for keto-enol tautomerization. | A high energy barrier is expected for the conversion of the stable enol to the dione form. |
Biosynthesis and Biotransformation Pathways of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl in Biological Systems
Microbial Metabolism and Biotransformations
The microbial world possesses a vast enzymatic repertoire capable of transforming a wide array of organic molecules, including cyclic ketones. The metabolism of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- and related structures is often associated with detoxification, degradation, or the production of signaling molecules. Bacteria of the genus Rhodococcus, in particular, are noted for their metabolic versatility and robust enzymatic machinery capable of acting on complex cyclic compounds. nih.govresearchgate.net
A significant example of a relevant biotransformation is the bacterial degradation of the plant hormone Abscisic Acid (ABA) by the rhizosphere bacterium Rhodococcus sp. P1Y. nih.govmdpi.com This bacterium metabolizes ABA through a novel catabolic pathway that differs from the pathways found in plants. Instead of beginning with modifications to the cyclohexene (B86901) ring, the bacterial pathway starts with the disassembly of the side chain. nih.gov This process leads to the formation of several key metabolites, including dehydrovomifoliol (B108579) and a newly identified compound named rhodococcal acid (1-hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid). nih.govmdpi.comresearchgate.net The structure of rhodococcal acid, a substituted 4-oxo-2-cyclohexene, is highly analogous to the target compound and demonstrates the capacity of bacteria to generate complex hydroxylated cyclohexenone cores from natural precursors.
Fungi are also well-known for their ability to transform cyclic ketones. For instance, various fungal species can perform oxidoreduction and Baeyer-Villiger oxidation reactions on cyclohexanone (B45756) derivatives. nih.gov These transformations can include hydroxylations, dehydrogenations, and ring-opening lactonizations, indicating that fungal systems could readily metabolize 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. The biotransformation of ionones and their derivatives, which share the trimethyl-cyclohexene moiety with ABA, into various hydroxylated and degraded products by fungi like Aspergillus niger further supports this metabolic potential. nih.govtandfonline.com
The following table summarizes key microbial transformations of compounds structurally related to 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.
| Microorganism | Substrate | Key Products | Transformation Type |
|---|---|---|---|
| Rhodococcus sp. P1Y | (+)-Abscisic Acid | Rhodococcal acid, Dehydrovomifoliol | Side-chain cleavage, Hydroxylation |
| Alicycliphilus denitrificans K601 | 3-Methylcyclohexanone (B152366) | 5-Methyl-2-cyclohexen-1-one | α,β-Desaturation |
| Aspergillus niger | β-Ionone | Hydroxylated β-ionone derivatives | Oxidative Hydroxylation |
| Activated Sludge Microorganisms | α-Isomethylionone | 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)propan-2-one | Degradation |
| Pseudomonas putida | Phenol (B47542) | 4-Hydroxy-2-methoxycyclohex-2-en-1-one | Dioxygenation, Dehydrogenation |
Intermediary Metabolite Roles in Natural Pathways
Cyclohexenone derivatives frequently appear as intermediary metabolites in the catabolism of more complex natural molecules. The degradation pathway of Abscisic Acid in Rhodococcus sp. P1Y serves as a prime example, where the formation of a substituted 4-oxo-2-cyclohexene core is a central step in the breakdown of the phytohormone. nih.govmdpi.com This pathway highlights a broader biological strategy where complex cyclic molecules are funneled into central metabolic routes via the formation of simpler, functionalized cyclic intermediates like hydroxylated cyclohexenones.
In this bacterial ABA pathway, the initial steps involve shortening the side chain, leading to intermediates that retain the core ring structure. These resulting cyclohexenone-based molecules are then poised for further enzymatic attack, potentially including ring cleavage, which would allow the carbon framework to be fully assimilated by the organism. The discovery of this pathway suggests that 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- could plausibly function as a similar intermediate in the degradation of other, as-yet-unidentified natural products possessing a methylated cyclohexene skeleton.
Furthermore, the formation of cyclic enones is a key step in the biosynthesis of various aromatic polyketides in bacteria and fungi. nih.gov While these pathways typically involve polyketide synthases (PKS) that cyclize linear precursors, the resulting mono- and bicyclic intermediates often undergo subsequent enzymatic modifications, including hydroxylations and dehydrogenations, analogous to the functional groups present in 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-. The formation of 2-amino-3-hydroxycyclopent-2-enone in the biosynthesis of certain Streptomyces metabolites from succinyl-CoA and glycine (B1666218) points to dedicated enzyme systems for creating functionalized cyclic enones from primary metabolites, suggesting that analogous pathways could exist for six-membered rings. researchgate.net
Enzymology of Transformations Involving 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
The formation and modification of the 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- scaffold are catalyzed by several well-characterized classes of enzymes. These enzymes are responsible for key steps such as ring desaturation, hydroxylation, and oxidation.
Oxidoreductases are fundamental to these pathways.
Cyclohexanone Dehydrogenase (CDH): An FAD-dependent cyclohexanone dehydrogenase (CDH) from Alicycliphilus denitrificans K601 has been identified and structurally characterized. nih.gov This enzyme catalyzes the regioselective α,β-desaturation of cyclohexanone to produce 2-cyclohexen-1-one. nih.gov Notably, this enzyme also acts on substituted substrates, converting 3-methylcyclohexanone into 5-methyl-2-cyclohexen-1-one, demonstrating its potential to create the enone functionality in related molecules. nih.gov
Alcohol Dehydrogenases (ADHs): Enzymes such as the ADH from Lactobacillus kefir are capable of oxidizing cyclic allylic alcohols to their corresponding α,β-unsaturated ketones. researchgate.net An ADH could catalyze the final oxidation step to form the ketone moiety of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- from a precursor like 3-hydroxy-2-methyl-2-cyclohexen-1-ol.
Monooxygenases play a critical role in introducing hydroxyl groups and modifying the ring structure.
Cytochrome P450 Monooxygenases (CYPs): In plants, the catabolism of ABA is initiated by hydroxylation at the 8'-methyl group, a reaction catalyzed by CYP707A family enzymes. nih.gov It is highly probable that microbial degradation pathways for related compounds also employ CYPs for regioselective hydroxylation on the ring or its substituents. The genome of Rhodococcus rhodochrous IEGM 757, a strain capable of transforming oleanolic acid, was found to contain 24 genes encoding CYP450 enzymes, highlighting the importance of this enzyme class in complex molecule functionalization. mdpi.com
Baeyer-Villiger Monooxygenases (BVMOs): These enzymes catalyze the insertion of an oxygen atom adjacent to a carbonyl group, converting cyclic ketones into lactones (ring-opening). BVMOs from Rhodococcus species have been shown to act on a variety of cyclic ketones. nih.gov An in vitro enzyme cascade using a CHMO (cyclohexanone monooxygenase) from Acinetobacter demonstrated the conversion of a saturated ketone intermediate into its corresponding lactone with perfect regio- and enantioselectivity. researchgate.net This enzymatic action represents a key step in the degradation of the cyclohexenone ring.
Other relevant enzymes include:
Enoate Reductases: These enzymes, such as OYE1 (Old Yellow Enzyme), catalyze the stereospecific reduction of the carbon-carbon double bond in α,β-unsaturated carbonyl compounds. researchgate.net This reaction is essentially the reverse of the desaturation performed by CDH and could be involved in the interconversion of cyclohexenone and cyclohexanone intermediates.
The following table details enzymes and enzyme classes implicated in the transformation of cyclohexenone-related structures.
| Enzyme Class | Specific Enzyme (Source) | Reaction Catalyzed | Substrate Example |
|---|---|---|---|
| Dehydrogenase | Cyclohexanone Dehydrogenase (Alicycliphilus denitrificans) | α,β-Desaturation of a cyclic ketone | Cyclohexanone → 2-Cyclohexen-1-one |
| Dehydrogenase | Alcohol Dehydrogenase (Lactobacillus kefir) | Oxidation of a secondary alcohol to a ketone | 3-Methylcyclohex-2-en-1-ol → 3-Methylcyclohex-2-en-1-one |
| Monooxygenase | CYP707A (Arabidopsis thaliana) | Hydroxylation | Abscisic Acid → 8'-Hydroxy Abscisic Acid |
| Monooxygenase | Cyclohexanone Monooxygenase (Acinetobacter sp.) | Baeyer-Villiger oxidation (Lactonization) | 4-Methylcyclohexanone → 4-Methyl-oxepan-2-one |
| Reductase | Enoate Reductase (OYE1) | Reduction of C=C double bond | 3-Methylcyclohex-2-en-1-one → 3-Methylcyclohexanone |
Strategic Utility of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl As a Chemical Building Block
Precursor in Natural Product Synthesis
While direct applications of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- in the total synthesis of natural products are not extensively documented, the strategic importance of the closely related cyclohexenone framework is well-established. For instance, the analogous compound, 3-Methyl-2-cyclohexenone, is recognized as the sex pheromone of the Douglas-fir beetle. This highlights the role of simple cyclohexenone derivatives as vital semiochemicals in nature.
Furthermore, 3-Methyl-2-cyclohexenone serves as a starting material in the synthesis of more complex natural products. It has been utilized in the total synthesis of (-)-ar-tenuifolene, a naturally occurring aromatic sesquiterpene, as well as the natural diterpenoids (+)-taiwaniaquinone H and (+)-dichroanone. The cyclohexenone moiety provides a foundational scaffold that can be elaborated through various synthetic transformations to construct the intricate molecular architectures of these natural products.
The broader class of chiral cyclohexenones are recognized as crucial precursors in the synthesis of a variety of natural products and complex molecules. researchgate.netmdpi.com The synthesis of natural products containing cyclohexane (B81311) units often starts from readily available materials, and the cyclohexanone (B45756) skeleton is a key structural motif in many of these biologically active compounds. elsevierpure.combeilstein-journals.org This underscores the potential of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- as a valuable chiral building block for the enantioselective synthesis of complex natural products.
Intermediate in Pharmaceutical Compound Synthesis
The cyclohexanone skeleton is a prevalent structural motif in a multitude of pharmaceutical drugs. beilstein-journals.org The inherent reactivity of this scaffold makes it an attractive starting point for the synthesis of diverse and biologically active molecules. Derivatives of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- have shown significant therapeutic potential. For example, 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives have been reported to exhibit a range of biological activities, including antiviral, antibacterial, and antioxidant properties. ias.ac.in These compounds have also been investigated as inhibitors of lipoxygenase and tyrosinase, suggesting their potential in treating inflammatory conditions and dermatological disorders. ias.ac.inresearchgate.netresearchgate.net
The strategic importance of the cyclohexenone core is further exemplified by its presence in various pharmaceutically active molecules. mdpi.com The ability to functionalize the cyclohexenone ring allows for the generation of a library of compounds with diverse pharmacological profiles. The convergent synthesis of substituted cycloalkanones is of high importance to the pharmaceutical industry due to the prevalence of these cyclic motifs in FDA-approved drugs and other bioactive compounds. nih.gov
Building Block for Agrochemicals
The cyclohexenone framework is a key component in the development of modern agrochemicals, particularly herbicides. Derivatives of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- are central to a class of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govmdpi.combeilstein-journals.org HPPD is a critical enzyme in plants for the biosynthesis of plastoquinone (B1678516) and tocochromanols, and its inhibition leads to the bleaching of foliage and ultimately, plant death. mdpi.com
A series of 3-hydroxy-2-(6-phenylnicotinoyl)cyclohex-2-en-1-one derivatives have been designed and synthesized as potent HPPD inhibitors. nih.gov In bioassays, some of these compounds demonstrated effective control of weeds such as Setaria viridis and Echinochloa crus-galli. nih.gov Notably, certain derivatives showed greater safety for crops like cotton, wheat, corn, rice, and peanuts when compared to the commercial herbicide mesotrione (B120641). nih.gov
The use of cyclohexane-1,3-dione derivatives as grass herbicides has been known for some time. google.com For example, 2-(N-ethoxybutrimidoyl)-5-(2-ethylthiopropyl)-3-hydroxy-2-cyclohexen-1-one was developed as a grass herbicide. google.com Furthermore, novel ester-substituted cyclohexenone derivatives have been designed and synthesized as herbicide safeners, which can protect crops from the phytotoxic effects of herbicides. acs.org
The following table summarizes the herbicidal activity of selected cyclohexenone derivatives:
| Compound ID | Target Weed | Efficacy | Crop Safety |
| IV-8 | Setaria viridis, Echinochloa crus-galli | >80% growth inhibition at 150 g a.i./ha nih.gov | Not specified |
| IV-45 | Setaria viridis, Echinochloa crus-galli | >80% growth inhibition at 150 g a.i./ha nih.gov | Safer than mesotrione for cotton and wheat; virtually harmless to corn, rice, and peanuts nih.gov |
| II4 (aryloxyacetic acid derivative) | Various weeds | High pre-emergence herbicidal activity beilstein-journals.org | Safe for weed control in maize fields beilstein-journals.org |
Development of Novel Materials with Specific Properties
Substituted cyclohexene-2-ones, including 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-, have been identified as useful components in the development of novel materials. A key application lies in their use as modifiers and hardeners for phenolic and epoxide resins. google.com The incorporation of these cyclohexenone derivatives into polymer matrices can alter the physical and chemical properties of the resulting materials, leading to enhanced performance characteristics.
The reactivity of the functional groups in these compounds allows them to be integrated into polymer chains or to act as cross-linking agents, thereby increasing the rigidity and thermal stability of the resins. google.com The versatility of substituted cyclohexenones makes them valuable intermediates for a range of organic syntheses that can lead to the production of raw materials for plastics, such as polyamides, alkyd resins, and ketone resins. google.com
The synthesis of complex cyclic ketones is also relevant to the materials industry, as these structures can serve as monomers or additives in the creation of polymers with tailored properties. nih.gov The ability to construct highly functionalized carbocyclic scaffolds opens up possibilities for designing materials with specific optical, electronic, or mechanical properties.
Biological Activity and Mechanistic Insights in Vitro and Mechanistic Research
Enzyme Modulation and Mechanistic Studies (e.g., Glutathione (B108866) Depletion)
The presence of the α,β-unsaturated carbonyl moiety in 3-hydroxy-2-methyl-2-cyclohexen-1-one is central to its potential for enzyme modulation. This functional group acts as a Michael acceptor, rendering the compound susceptible to nucleophilic attack by cellular thiols, most notably glutathione (GSH). The reaction, known as Michael addition, is a key mechanism through which such compounds can exert biological effects.
The depletion of glutathione, a critical intracellular antioxidant, can disrupt cellular redox balance and impair the function of glutathione-S-transferases (GSTs), enzymes pivotal for detoxification processes. While direct experimental data for 3-hydroxy-2-methyl-2-cyclohexen-1-one is limited, studies on structurally related α,β-unsaturated ketones, such as 2-cyclohexen-1-one (B156087), have demonstrated their capacity to deplete cellular glutathione levels. This depletion can sensitize cells to oxidative stress and alter the activity of various signaling pathways. The interaction between menadione (B1676200) (2-methyl-1,4-naphthoquinone), another α,β-unsaturated ketone, and glutathione leads to the formation of a conjugate and glutathione disulfide (GSSG), indicating a direct reaction and subsequent oxidative stress. nih.gov
Table 1: Potential Effects of 3-Hydroxy-2-methyl-2-cyclohexen-1-one on Glutathione Homeostasis
| Mechanism | Consequence |
| Michael Addition | Covalent adduction to glutathione, leading to its depletion. |
| Redox Cycling (potential) | Generation of reactive oxygen species (ROS), further consuming glutathione. |
| Enzyme Inhibition | Potential for inhibition of glutathione-dependent enzymes. |
Antigen Formation Mechanisms related to α,β-Unsaturated Ketones
Small, reactive molecules like 3-hydroxy-2-methyl-2-cyclohexen-1-one can function as haptens. wikipedia.org A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. wikipedia.orgcreative-diagnostics.com The α,β-unsaturated ketone structure is a well-recognized feature for haptens, as its electrophilic nature facilitates covalent bond formation with nucleophilic amino acid residues on proteins, such as cysteine, lysine (B10760008), and histidine. wikipedia.org
This process, known as haptenation, results in the formation of a hapten-carrier conjugate, which can be recognized as a foreign antigen by the immune system, potentially leading to hypersensitivity reactions like allergic contact dermatitis. wikipedia.org The immune response is T-cell dependent and involves the uptake, processing, and presentation of peptides from the carrier protein by antigen-presenting cells. nih.gov
Table 2: Key Steps in Antigen Formation by α,β-Unsaturated Ketone Haptens
| Step | Description |
| Penetration | The small, lipophilic hapten penetrates the skin or other biological barriers. |
| Haptenation | Covalent binding of the hapten to carrier proteins via Michael addition. |
| Antigen Processing | Antigen-presenting cells (e.g., Langerhans cells) internalize and process the hapten-protein conjugate. |
| Antigen Presentation | Processed peptides are presented on MHC class II molecules to T-lymphocytes. |
| Immune Activation | Activation of T-cells and subsequent inflammatory response. |
In Vitro Pharmacological Investigations (Focus on Mechanism)
While specific in vitro pharmacological studies on 3-hydroxy-2-methyl-2-cyclohexen-1-one are not extensively documented in publicly available literature, its chemical nature as a Michael acceptor provides a strong basis for predicting its mechanism of action. wikipedia.org In vitro studies with related α,β-unsaturated carbonyl compounds consistently demonstrate their ability to interact with cellular nucleophiles, leading to a range of biological effects.
A study on substituted 3-hydroxy-2-mercaptocyclohex-2-enones identified them as potent inhibitors of human lactate (B86563) dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. nih.gov This suggests that the cyclohexenone scaffold can be a basis for enzyme inhibitors. The mechanism of inhibition likely involves the interaction of the reactive functional groups with the enzyme's active site or other critical residues.
Molecular Interactions with Biological Targets
The primary molecular interaction of 3-hydroxy-2-methyl-2-cyclohexen-1-one with biological targets is predicted to be covalent modification through Michael addition. The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to attack by nucleophilic functional groups present in biomolecules.
Key Biological Nucleophiles:
Cysteine Residues: The thiol group of cysteine is a particularly strong nucleophile and a common target for Michael acceptors. Covalent modification of cysteine residues can alter protein structure and function, leading to enzyme inhibition or modulation of signaling pathways.
Lysine Residues: The ε-amino group of lysine can also act as a nucleophile, though it is generally less reactive than the thiol group of cysteine.
Histidine Residues: The imidazole (B134444) side chain of histidine can participate in nucleophilic reactions.
Glutathione: As previously discussed, this tripeptide is a major target for electrophilic compounds.
The specificity of these interactions will depend on several factors, including the accessibility of the nucleophilic residue within the protein structure and the local microenvironment, which can influence the reactivity of both the nucleophile and the electrophile.
Table 3: Potential Molecular Interactions of 3-Hydroxy-2-methyl-2-cyclohexen-1-one
| Biological Target | Type of Interaction | Potential Outcome |
| Proteins (e.g., enzymes, receptors) | Covalent Adduction (Michael Addition) | Altered protein function, enzyme inhibition, induction of immune response. |
| Glutathione | Covalent Adduction | Depletion of cellular antioxidant capacity, oxidative stress. |
| DNA | Potential for adduction (less common) | Genotoxicity (though less reactive towards DNA than other electrophiles). |
Environmental Fate and Occurrence of 2 Cyclohexen 1 One, 3 Hydroxy 2 Methyl
Degradation Pathways in Environmental Matrices
The environmental fate of 2-Cyclohexen-1-one (B156087), 3-hydroxy-2-methyl- is not extensively documented in scientific literature. However, insights into its potential degradation pathways can be inferred from studies on structurally similar compounds, such as cyclohexanone (B45756) and the parent compound, 2-cyclohexen-1-one. These related compounds are known to undergo microbial degradation, which is a primary mechanism for their removal from the environment.
Microbial biotransformation is a key process in the degradation of cyclic ketones. For instance, 2-cyclohexen-1-one has been identified as an intermediary metabolite in the microbial transformation of cyclohexanol (B46403) and cyclohexanone. nih.gov This intermediate is further metabolized by enzymes such as 2-cyclohexenone hydratase and 3-hydroxycyclohexanone (B1200884) dehydrogenase, leading to the formation of 1,3-cyclohexanedione (B196179). nih.gov Subsequently, the ring is cleaved by 1,3-cyclohexanedione hydrolase to produce 5-oxocaproic acid, which can then enter central metabolic pathways. nih.gov This suggests that 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- could potentially undergo a similar sequence of enzymatic reactions, beginning with hydration of the double bond, followed by further oxidation and ring cleavage. The presence of the hydroxyl and methyl groups may influence the rate and specific pathway of degradation, but the fundamental mechanism of microbial breakdown is likely to be similar.
The following table outlines a plausible, inferred degradation pathway for 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- based on the known metabolism of 2-cyclohexen-1-one.
Inferred Microbial Degradation Pathway of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-
| Step | Reaction | Intermediate/Product | Enzyme Class (Putative) |
| 1 | Hydration of the double bond | 2,3-dihydroxy-2-methylcyclohexanone | Hydratase |
| 2 | Oxidation of hydroxyl group | 2-methyl-1,3-cyclohexanedione derivative | Dehydrogenase |
| 3 | Ring cleavage (hydrolysis) | Substituted oxo-acid | Hydrolase |
| 4 | Further metabolism | Enters central metabolic pathways | Various |
Presence as a Constituent or Pollutant
Specific data on the occurrence of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- in the environment as either a natural constituent or a pollutant is scarce. However, information on the parent compound, 2-cyclohexen-1-one, provides some context for its potential sources.
2-Cyclohexen-1-one has been identified as a component of tobacco smoke, indicating that combustion of organic matter can be a source of this class of compounds. nih.gov It has also been detected in chlorinated drinking water, although its presence was attributed to an artifact of sample preparation involving a preservative in the extraction solvent. nih.gov This highlights the potential for this compound and its derivatives to be present as contaminants in environmental samples, either from direct sources or as transformation products.
While there is no direct evidence of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl- being a natural product, many cyclic ketones and their derivatives are found in nature, often contributing to the flavor and aroma of various foods and plants. It is plausible that this compound could occur naturally as a minor constituent in some biological systems.
The table below summarizes the known and potential sources of the parent compound, which may be relevant for understanding the potential occurrence of 2-Cyclohexen-1-one, 3-hydroxy-2-methyl-.
Known and Potential Sources of 2-Cyclohexen-1-one and its Derivatives
| Source Type | Specific Source | Compound Identified | Reference |
| Anthropogenic | Tobacco Smoke | 2-Cyclohexen-1-one | nih.gov |
| Potential Artifact | Chlorinated Drinking Water Analysis | 2-Cyclohexen-1-one | nih.gov |
| Natural (Inferred) | Microbial Metabolism | 2-Cyclohexen-1-one | nih.gov |
Q & A
Q. What are the recommended synthetic routes for 2-Cyclohexen-1-one derivatives, and how can experimental conditions be optimized?
- Methodological Answer : The synthesis of 2-Cyclohexen-1-one derivatives often involves alkylation or conjugate addition reactions. For example, alkylation of 2-Cyclohexen-1-one with isobutylene in the presence of sulfuric acid introduces trimethyl groups (). Optimization requires controlling reaction temperature (typically 50–80°C) and catalyst concentration (e.g., 0.5–2 mol% acid). Monitoring reaction progress via TLC or GC-MS ensures intermediate stability. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) improves yield .
Q. How can structural characterization of 2-Cyclohexen-1-one derivatives be systematically performed?
- Methodological Answer : Use a combination of spectroscopic techniques:
Q. What chromatographic methods are suitable for analyzing 2-Cyclohexen-1-one derivatives in complex mixtures?
- Methodological Answer : Capillary GC-MS with non-polar stationary phases (e.g., HP-5MS, DB-5) provides optimal separation. For example, retention indices (RI) for 3-methyl-6-isopropyl derivatives range from 1221 to 1254 across columns ( ). Adjust temperature gradients (e.g., 10°C/min initial, 20°C/min final) to resolve co-eluting peaks.
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Capillary | HP-5MS | 1232 | Castilho et al., 2007 |
| Capillary | CP Sil 5 CB | 1221 | Kundakovic et al., 2007 |
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 2-Cyclohexen-1-one derivatives in Michael addition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For 3-hydroxy-2-methyl derivatives, the enone system’s LUMO localization at the β-carbon predicts nucleophilic attack sites (). Solvent effects (e.g., polar aprotic vs. protic) are simulated using the SMD continuum model to refine activation energies .
Q. How should researchers resolve contradictions in reported bioactivity data for 2-Cyclohexen-1-one derivatives?
- Methodological Answer : Contradictions may arise from assay variability or metabolite interference. For example, 3,4,4-trimethyl derivatives show antimicrobial activity in some studies but not others (). Mitigation strategies:
- Standardize bioassay protocols (e.g., MIC values via broth microdilution).
- Quantify metabolites (e.g., sulfoxide/sulfone derivatives) via LC-MS to rule out degradation artifacts ().
- Cross-validate with orthogonal assays (e.g., disk diffusion vs. time-kill curves) .
Q. What strategies optimize regioselectivity in Robinson annulations involving 2-Cyclohexen-1-one derivatives?
- Methodological Answer : Regioselectivity depends on steric and electronic factors. For 3-hydroxy-2-methyl derivatives:
- Steric Control : Bulkier enolates (e.g., t-BuOK) favor attack at less hindered positions.
- Electronic Control : Electron-withdrawing groups (e.g., -OH at C3) direct nucleophiles to the α,β-unsaturated ketone’s β-carbon (). Monitor reaction progress under inert atmospheres to prevent oxidation of sensitive intermediates .
Data Contradiction and Validation
Q. How can conflicting data on the environmental persistence of 2-Cyclohexen-1-one derivatives be addressed?
- Methodological Answer : Discrepancies in half-life (e.g., soil vs. aquatic systems) require context-specific studies:
- Soil : Analyze degradation under varying pH (4–8) and microbial activity (via ATP luminescence assays).
- Water : Quantify photolysis rates using UV-Vis spectroscopy (λ = 254 nm) ().
- QC Measures : Include internal standards (e.g., deuterated analogs) to correct for extraction losses .
Safety and Handling
Q. What are the critical safety protocols for handling 2-Cyclohexen-1-one derivatives in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO, NOx) ().
- Waste Disposal : Neutralize acidic residues with NaHCO before disposal in halogenated waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
